molecular formula C10H21ClN2O2 B13900743 tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride

tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride

Cat. No.: B13900743
M. Wt: 236.74 g/mol
InChI Key: AZMBGHNFJGZPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate; hydrochloride is a carbamate-protected cyclobutylamine derivative with a hydrochloride counterion. Its structure features a rigid cyclobutane ring substituted with a trans-configured tertiary amine, a methyl group, and a tert-butyloxycarbonyl (Boc) protecting group. The hydrochloride salt enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or neuroactive compounds .

Properties

Molecular Formula

C10H21ClN2O2

Molecular Weight

236.74 g/mol

IUPAC Name

tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate;hydrochloride

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)8-5-7(11)6-8;/h7-8H,5-6,11H2,1-4H3;1H

InChI Key

AZMBGHNFJGZPPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(C1)N.Cl

Origin of Product

United States

Preparation Methods

Starting Material: tert-Butyl (trans-3-aminocyclobutyl)carbamate

This compound is the foundational precursor for the synthesis of tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate hydrochloride. It is typically synthesized or purchased and then subjected to various coupling and derivatization reactions.

Common Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate hydrochloride involves coupling the tert-butyl (trans-3-aminocyclobutyl)carbamate with appropriate reagents to introduce the N-methyl-carbamate moiety, followed by hydrochloride salt formation.

Representative Reaction Examples and Yields

Yield (%) Reaction Conditions Experimental Procedure Summary
81% With 4-dimethylaminopyridine (DMAP), N-ethyl-N,N-diisopropylamine in dimethyl sulfoxide (DMSO) at 110°C for 2 hours tert-Butyl (trans-3-aminocyclobutyl)carbamate (1.48 g, 7.95 mmol) reacted with 2-chlorobenzothiazole (1.6 ml, 12.93 mmol) in dry DMSO under nitrogen. Post-reaction workup involved partitioning between saturated ammonium chloride and ethyl acetate, drying, and triturating with dichloromethane/hexane mixture to yield an off-white solid.
63.5% With potassium carbonate in DMSO at 110°C for 2 hours Reaction of tert-butyl (trans-3-aminocyclobutyl)carbamate (1.38 g, 7.41 mmol) with 2-chloro-3-nitropyridine (1.25 g, 7.88 mmol) and potassium carbonate (0.655 ml, 10.85 mmol) in dry DMSO, followed by extraction and silica chromatography purification.
47.4% With chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl][2-(2-aminoethyl)phenyl]palladium(II) and sodium tert-butoxide in 1,4-dioxane at 50°C for 0.5 hours under inert atmosphere Coupling of methyl (2-chloro-5-fluoropyridin-3-yl)(methyl)carbamate with tert-butyl (trans-3-aminocyclobutyl)carbamate in presence of BrettPhos precatalyst and sodium tert-butoxide, followed by extraction and silica gel chromatography to isolate the product as a white solid.
66.6% With cesium carbonate in DMSO at 70°C tert-Butyl (trans-3-aminocyclobutyl)carbamate reacted with intermediate 5 in dry DMSO with cesium carbonate, followed by aqueous workup and silica chromatography.
86% With 2-(1H-9-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) and triethylamine in dichloromethane at 20°C for 21 hours Coupling of 2-(2-chloropyridin-3-yl)-2-methylpropanoic acid hydrochloride with tert-butyl (trans-3-aminocyclobutyl)carbamate using HATU and triethylamine, followed by aqueous workup and silica chromatography to afford tert-butyl (trans-3-(2-(2-chloropyridin-3-yl)-2-methylpropanamido)cyclobutyl)carbamate.

Hydrochloride Salt Formation

The hydrochloride salt of tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate is typically prepared by treatment of the free base with hydrogen chloride in a suitable solvent such as 1,4-dioxane.

Example:

  • The crude tert-butyl (trans-3-((6-fluorobenzo[d]thiazol-2-yl)amino)cyclobutyl)carbamate was treated with 4N hydrogen chloride in 1,4-dioxane at room temperature for 2 hours to yield the corresponding hydrochloride salt.

Detailed Experimental Notes and Observations

  • Reaction Atmosphere: Many reactions are conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.
  • Solvents: Common solvents include dimethyl sulfoxide (DMSO), 1,4-dioxane, tetrahydrofuran (THF), and dichloromethane (DCM).
  • Bases: Bases such as N-ethyl-N,N-diisopropylamine (DIPEA), potassium carbonate, cesium carbonate, and sodium tert-butoxide are frequently used to facilitate nucleophilic substitution or amide bond formation.
  • Temperature and Time: Reaction temperatures range from room temperature (20°C) to elevated temperatures (up to 120°C), with reaction times varying from 30 minutes to 24 hours depending on the step.
  • Purification: Products are purified by standard methods including extraction, drying over magnesium sulfate, evaporation under reduced pressure, and silica gel chromatography with gradient elution (hexane/ethyl acetate or dichloromethane/ethyl acetate).

Summary Table of Key Preparation Methods

Step Reagents & Catalysts Solvent Temperature Time Yield (%) Notes
Aminocyclobutyl carbamate coupling with 2-chlorobenzothiazole DMAP, N-ethyl-N,N-diisopropylamine DMSO 110°C 2 h 81 Inert atmosphere, workup with ammonium chloride
Coupling with 2-chloro-3-nitropyridine Potassium carbonate DMSO 110°C 2 h 63.5 Silica chromatography purification
Palladium-catalyzed coupling with pyrimidine derivative Pd catalyst, phosphine ligand, sodium tert-butoxide 1,4-dioxane 100°C 3 h 31.4 Microwave vial, inert atmosphere
Amide bond formation with 2-(2-chloropyridin-3-yl)-2-methylpropanoic acid HATU, triethylamine DCM 20°C 21 h 86 Room temperature, long reaction time
Hydrochloride salt formation Hydrogen chloride (4N in 1,4-dioxane) 1,4-dioxane RT 2 h - Salt formation step

Research Discoveries and Insights

  • The use of HATU as a coupling reagent significantly enhances the yield of amide bond formation steps, achieving up to 86% yield under mild conditions.
  • Palladium-catalyzed cross-coupling reactions enable the introduction of diverse heterocyclic moieties onto the cyclobutyl scaffold but often result in moderate yields (30-50%) due to the complexity of the substrates.
  • Base selection is critical; cesium carbonate and potassium carbonate are effective for nucleophilic aromatic substitution reactions, while sodium tert-butoxide is preferred in palladium-catalyzed couplings.
  • The hydrochloride salt formation improves compound stability and facilitates isolation as a crystalline solid suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in the development of enzyme inhibitors and probes .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its role in modulating biological pathways and its potential use in drug development .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound forms stable carbamate bonds with these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making it a valuable tool in research and drug development .

Comparison with Similar Compounds

tert-Butyl N-[3-(Aminomethyl)cyclobutyl]carbamate Hydrochloride (CAS 2094411-58-0)

  • Structure: Differs by an additional aminomethyl group on the cyclobutane ring.
  • Molecular Formula : C₁₁H₂₂ClN₂O₂ (inferred from naming conventions).
  • Applications : Used in agrochemical and pharmaceutical intermediates .

tert-Butyl cis-N-(2-Aminocyclopropyl)carbamate Hydrochloride (CAS 217806-26-3)

  • Structure : Features a smaller cyclopropane ring with cis-configuration.
  • Molecular Formula : C₈H₁₇ClN₂O₂.
  • Molecular Weight : 208.68 g/mol.

Bicyclic and Heterocyclic Analogs

tert-Butyl N-[(1R,3R,5S)-6-Azabicyclo[3.2.1]octan-3-yl]carbamate; Hydrochloride

  • Structure : Incorporates a bicyclic azabicyclo[3.2.1]octane system.
  • Applications : Likely used in complex alkaloid synthesis or CNS-targeting drugs due to its rigid scaffold .
  • Key Difference : The bicyclic framework offers enhanced stereochemical control but complicates synthesis scalability.

tert-Butyl N-[2-(3-Hydroxyazetidin-3-yl)ethyl]carbamate; Hydrochloride (CAS 2413878-34-7)

  • Structure : Contains a hydroxyazetidine ring linked via an ethyl chain.
  • Molecular Formula : C₁₀H₂₁ClN₂O₃.
  • Molecular Weight : 252.74 g/mol.

Linear and Branched Chain Analogs

tert-Butyl N-[(2R,3S)-3-Aminobutan-2-yl]carbamate Hydrochloride

  • Structure : Linear butan-2-yl backbone with stereospecific amine.
  • Applications : Intermediate in peptide mimetics or chiral catalysts .
  • Key Difference : The absence of a cyclic structure reduces steric hindrance, favoring nucleophilic reactions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Distinction
tert-Butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate; hydrochloride C₁₁H₂₂ClN₂O₂* Not provided 2918775-66-1 Cyclobutane, trans-N-methyl
tert-Butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride C₁₁H₂₂ClN₂O₂ ~248.76 2094411-58-0 Cyclobutane with aminomethyl substituent
tert-Butyl cis-N-(2-aminocyclopropyl)carbamate hydrochloride C₈H₁₇ClN₂O₂ 208.68 217806-26-3 Cyclopropane, cis-configuration
tert-Butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate; hydrochloride C₁₂H₂₂ClN₂O₂ ~268.78 Not provided Bicyclic azabicyclo[3.2.1]octane scaffold
tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride C₁₄H₂₉ClN₂O₂ 292.84 1803606-65-6 Cyclopentylmethyl side chain

*Inferred from structural similarity.

Biological Activity

Tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate; hydrochloride (CAS No. 2918775-66-1) is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, toxicity profiles, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl Rel-((1r,3r)-3-aminocyclobutyl)(methyl)carbamate hydrochloride
  • Molecular Formula : C10H21ClN2O2
  • Molecular Weight : 236.74 g/mol
  • Purity : 97% .

The compound's structure features a tert-butyl group attached to a carbamate moiety, which is believed to play a crucial role in its biological interactions.

Pharmacological Effects

  • Cytotoxicity and Antitumor Activity :
    • Preliminary studies indicate that compounds with similar structures exhibit low cytotoxicity while maintaining potent activity against various cancer cell lines. For instance, compounds with carbamate functionalities have shown promise in inhibiting tumor growth in vitro and in vivo models .
    • Specific investigations into related compounds suggest that they may induce apoptosis in cancer cells through multiple pathways, including the inhibition of key survival signals such as AKT and mTOR pathways .
  • Mechanism of Action :
    • The biological activity of tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate; hydrochloride may involve modulation of signaling pathways associated with cell proliferation and survival. For example, it could potentially inhibit the expression of proteins involved in cell cycle progression, leading to reduced tumor growth .
    • Further research is needed to elucidate the precise molecular mechanisms through which this compound exerts its effects.

Toxicity Profile

  • According to PubChem, the compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) . This highlights the importance of handling the compound with care in laboratory settings.

Case Study 1: Antitumor Efficacy

A study evaluated the effects of similar carbamate derivatives on glioma cells, revealing that these compounds significantly reduced cell viability by inducing necroptosis and autophagy while sparing normal astrocytes from toxicity . Such findings suggest a therapeutic window where the compound could be effective against tumors with minimal side effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
CytotoxicityLow cytotoxicity observed in preliminary assays
Antitumor ActivityInduces apoptosis in cancer cell lines
MechanismInhibition of AKT/mTOR pathways
ToxicityHarmful if swallowed; causes skin irritation

Future Directions

Further research is warranted to explore:

  • In vivo Studies : To assess the efficacy and safety profile of tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate; hydrochloride in animal models.
  • Mechanistic Studies : To dissect the molecular pathways affected by this compound, potentially leading to novel therapeutic strategies for cancer treatment.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity could lead to more potent derivatives.

Q & A

Basic: What are the recommended synthetic routes for tert-butyl trans-N-(3-aminocyclobutyl)-N-methyl-carbamate; hydrochloride?

Methodological Answer:
The synthesis of this carbamate hydrochloride derivative typically involves:

Protection of the amine group : Use tert-butyl carbamate (Boc) to protect the cyclobutylamine moiety. EDCI/HOBt coupling reagents are effective for carbamate bond formation under mild conditions .

Methylation : Introduce the N-methyl group via reductive alkylation (e.g., formaldehyde and sodium cyanoborohydride) or alkyl halide reactions.

Hydrochloride formation : Treat the free base with HCl in anhydrous solvents (e.g., diethyl ether) to precipitate the hydrochloride salt.
Key Considerations :

  • Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) .
  • Monitor reaction progress via TLC or LC-MS to avoid over-alkylation or Boc deprotection.

Basic: How to characterize the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the trans configuration of the cyclobutyl group and Boc protection. For example, the tert-butyl group shows a singlet at ~1.4 ppm in 1^1H NMR .
  • X-ray Crystallography : Resolve stereochemical ambiguities. Similar carbamates exhibit distinct dihedral angles (e.g., 95–120° for cyclobutyl-Boc interactions) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ peak).

Advanced: How to address contradictions in solubility data across studies?

Methodological Answer:
Discrepancies in solubility (e.g., in DMSO vs. water) may arise from:

  • Crystalline vs. amorphous forms : Perform differential scanning calorimetry (DSC) to identify polymorphs .
  • Counterion effects : Compare solubility of free base vs. hydrochloride salt.
    Experimental Design :

Prepare saturated solutions in controlled solvents (e.g., pH-adjusted buffers).

Use UV-Vis spectroscopy or HPLC to quantify solubility.

Cross-validate with dynamic light scattering (DLS) for aggregation analysis.

Advanced: What strategies optimize stereochemical purity during synthesis?

Methodological Answer:
The trans-cyclobutyl configuration is critical. Mitigate epimerization via:

  • Low-temperature reactions : Conduct alkylation steps at 0–5°C to prevent ring strain-induced isomerization .
  • Chiral catalysts : Use asymmetric hydrogenation (e.g., Ru-BINAP complexes) for enantioselective cyclobutane formation.
  • Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose-based HPLC columns) to separate diastereomers .

Advanced: How to design assays for bioactivity without prior pharmacological data?

Methodological Answer:
Leverage structural analogs (e.g., carbamates with cyclobutyl or tert-butyl groups):

Target Selection : Prioritize receptors where similar carbamates show activity (e.g., GPCRs or kinases).

Functional Assays :

  • In vitro binding : Use fluorescence polarization for affinity screening.
  • Cell-based assays : Measure cAMP or calcium flux in HEK293 cells transfected with target receptors.

SAR Analysis : Modify the cyclobutyl or Boc group and correlate changes with activity .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use flame-retardant clothing if handling large quantities .
  • Ventilation : Work in a fume hood to avoid inhalation of hydrochloride dust .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How to resolve conflicting NMR data for amine protons?

Methodological Answer:
Ambiguities in NH proton signals (e.g., broadening or splitting) may arise from:

  • Dynamic exchange : Use variable-temperature NMR (VT-NMR) to slow exchange processes.
  • Solvent effects : Compare spectra in DMSO-d6 (H-bonding) vs. CDCl3 (non-polar).
  • Decoupling experiments : Apply 1^1H-15^15N HMBC to confirm amine connectivity .

Basic: What are the storage conditions to ensure stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
  • Desiccant : Include silica gel packs to avoid moisture-induced degradation.
  • Light protection : Use amber vials to minimize photolytic cleavage .

Advanced: How to analyze reaction byproducts in large-scale synthesis?

Methodological Answer:

  • LC-MS/MS : Identify impurities (e.g., de-Boc derivatives or dimerization products) .
  • Kinetic Studies : Vary reaction time/temperature to isolate intermediates for structural analysis.
  • Scale-down experiments : Use microreactors to replicate large-scale conditions and optimize parameters .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with cyclobutyl-Boc conformers from X-ray data .
  • MD Simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., GROMACS).
  • QSAR Models : Train on carbamate datasets to predict IC50_{50} values for novel analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.